molecular formula C24H31ClN2O4S B4115660 4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide

4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide

Cat. No.: B4115660
M. Wt: 479.0 g/mol
InChI Key: GWCAFOTURQSWFC-UHFFFAOYSA-N
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Description

4-[2-(4-Benzyl-1-piperidinyl)-2-oxoethoxy]-3-chloro-N-isobutylbenzenesulfonamide is a complex organic compound with a molecular formula of C23H29ClN2O4S. This compound is known for its unique chemical structure, which includes a piperidine ring, a benzyl group, and a sulfonamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN2O4S/c1-18(2)16-26-32(29,30)21-8-9-23(22(25)15-21)31-17-24(28)27-12-10-20(11-13-27)14-19-6-4-3-5-7-19/h3-9,15,18,20,26H,10-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCAFOTURQSWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained. Common reagents include benzyl chloride, piperidine, and various sulfonyl chlorides. The reaction is usually carried out under controlled temperatures and pressures to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Benzyl-1-piperidinyl)-2-oxoethoxy]-3-chloro-N-isobutylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome. Major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(4-Benzyl-1-piperidinyl)-2-oxoethoxy]-3-chloro-N-isobutylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Benzyl-1-piperidinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide
  • 2-[(4-Benzyl-1-piperidinyl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

Uniqueness

Compared to similar compounds, 4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide is unique due to its specific combination of functional groups and its distinct chemical structure. This uniqueness contributes to its specific chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide
Reactant of Route 2
4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide

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